盐酸洛沙平

描述

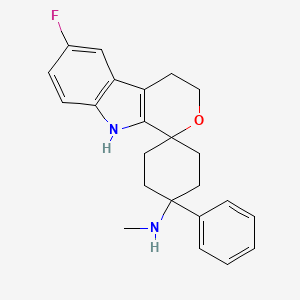

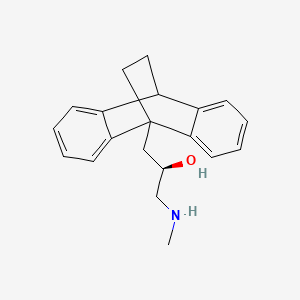

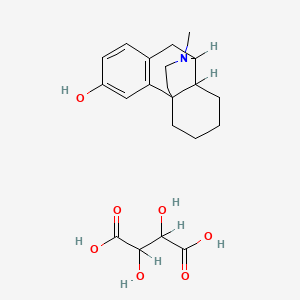

Loxapine is an antipsychotic used in psychiatry for over 40 years with a well-established profile . It is a dibenzoxazepine tricyclic antipsychotic agent, available for oral, intramuscular, and inhalatory administration . It is used to treat a condition called schizophrenia . This medicine should not be used to treat behavioral problems in older adult patients who have dementia .

Synthesis Analysis

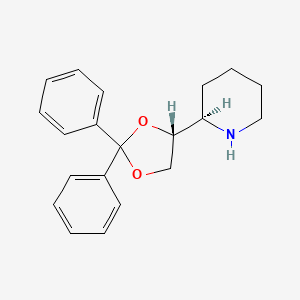

Loxapine is a dibenzoxazepine tricyclic antipsychotic agent . Its chemical structure is similar to clozapine . The methyl group in loxapine plays a significant role in increasing the range of accessible solid forms .Molecular Structure Analysis

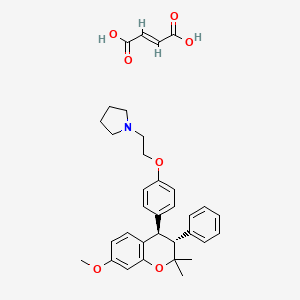

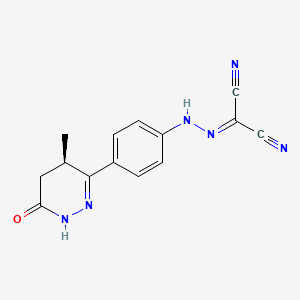

The molecular formula of Loxapine succinate is C22H24ClN3O5 . The crystal structures of loxapine succinate have been determined using X-ray powder diffraction and single-crystal X-ray diffraction .Chemical Reactions Analysis

Loxapine is a dibenzoxazepine tricyclic antipsychotic agent . Its chemical structure is similar to clozapine . The methyl group in loxapine plays a significant role in increasing the range of accessible solid forms .Physical And Chemical Properties Analysis

The molecular formula of Loxapine succinate is C22H24ClN3O5 . The molecular weight is 445.9 . .科学研究应用

Antiviral Research

Studies have shown that Loxapine succinate can inhibit the replication of hepatitis A virus (HAV) both in vitro and in vivo, suggesting its potential as an antiviral agent .

Oncology

Tissue culture experiments indicate that Loxapine may affect prolactin-dependent breast cancers, which could be significant when considering prescription for patients with a history of breast cancer .

Neuropharmacology

As a selective dopamine receptor D2 antagonist, Loxapine succinate is involved in research related to its effects on dopamine pathways, which could have implications for treating psychiatric disorders .

Drug Research and Development

Loxapine succinate’s interaction with various receptors, including those for serotonin and psychoactive substances, makes it valuable for unlocking new insights in drug research and accelerating drug development .

Topical Medication Formulation

未来方向

In view of the similarities between clozapine and loxapine, future studies should investigate potential anti-suicidal properties of loxapine . As an acute treatment in agitation associated with schizophrenia or bipolar disorder, inhaled loxapine was developed as an innovative and rapid option which is efficacious and tolerable .

作用机制

Target of Action

Loxapine succinate primarily targets dopamine D2 receptors and serotonin 5-HT2 receptors . These receptors play a crucial role in regulating mood, behavior, and cognition. By antagonizing these receptors, loxapine succinate can help manage symptoms of psychotic disorders such as schizophrenia .

Mode of Action

Loxapine succinate acts as an antagonist at dopamine and serotonin receptors This antagonistic action leads to a marked cortical inhibition, which can manifest as tranquilization and suppression of aggression .

Biochemical Pathways

It is known that the drug’s action leads to changes in the level of excitability of subcortical inhibitory areas . These changes have been observed in several animal species and are associated with manifestations of tranquilization, such as calming effects and suppression of aggressive behavior .

Pharmacokinetics

Loxapine succinate is readily absorbed from the gastrointestinal tract, with peak serum concentrations generally attained within 1-3 hours after oral administration . It is widely distributed in the body and metabolized extensively in the liver . The drug is excreted in both urine and feces, with a half-life of approximately 19 hours . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact the bioavailability of loxapine succinate, influencing its therapeutic effects.

Result of Action

The molecular and cellular effects of loxapine succinate’s action primarily involve the inhibition of dopamine and serotonin receptor activity. This inhibition can lead to tranquilization and suppression of aggression, which are beneficial in the management of psychotic disorders . In addition, loxapine succinate has been found to inhibit the replication of hepatitis A virus in vitro and in vivo by targeting viral protein 2C .

Action Environment

The action, efficacy, and stability of loxapine succinate can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the presence of food in the gastrointestinal tract. Furthermore, individual factors such as age, sex, genetic makeup, and overall health status can also influence the drug’s action and efficacy. It’s important to note that timely pharmacological treatment, in conjunction with environmental and behavioral approaches, is crucial in managing conditions like acute agitation .

属性

IUPAC Name |

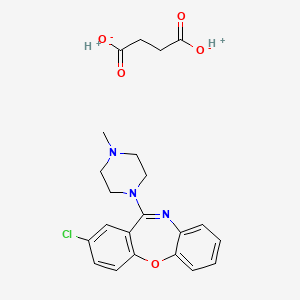

butanedioic acid;8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O.C4H6O4/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18;5-3(6)1-2-4(7)8/h2-7,12H,8-11H2,1H3;1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZBAXDVDZTKEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1977-10-2 (Parent) | |

| Record name | Loxapine succinate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027833643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3045227 | |

| Record name | Loxapine succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Loxapine succinate | |

CAS RN |

27833-64-3 | |

| Record name | Loxapine succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27833-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loxapine succinate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027833643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loxapine succinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Loxapine succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinic acid, compound with 2-chloro-11-(4-methylpiperazin-1-yl)dibenz[b,f][1,4]oxazepine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOXAPINE SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X59SG0MRYU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Loxapine succinate functions as a dopamine receptor antagonist. [] By blocking dopamine receptors, particularly the D2 subtype, in areas of the brain associated with emotion and behavior, loxapine succinate helps reduce the hallucinations and delusions characteristic of schizophrenia. [, ] This mechanism is shared by many other antipsychotic agents. [, ]

A: Research indicates that in addition to its high affinity for D2 receptors, loxapine also exhibits intermediate binding affinity for dopamine D1, D4, and D5 receptors, as well as the serotonin 5-HT2C receptor. [] This broader receptor profile may contribute to its clinical effects and side effect profile. []

A: Loxapine succinate is a salt composed of the protonated loxapine cation and the succinate anion. Its molecular formula is C18H19ClN3O(+)·C4H5O4(-), and its molecular weight is 441.9 g/mol. []

ANone: Loxapine succinate is primarily investigated for its therapeutic properties as an antipsychotic agent and does not exhibit significant catalytic properties. Therefore, this section is not applicable.

A: Yes, density functional theory calculations were used to optimize the crystal structure of loxapine succinate derived from powder X-ray diffraction data. [] These calculations were instrumental in accurately determining hydrogen atom positions and verifying the salt configuration. []

A: Loxapine succinate is available in both oral (capsules and oral concentrate) and intramuscular formulations. [, , ] The oral concentrate formulation allows for rapid dosage adjustments, which is beneficial in managing acute schizophrenic episodes. []

A: Loxapine is well-absorbed following oral administration, and it undergoes extensive metabolism in the liver. [] Three main metabolites have been identified in urine: aromatic ring-hydroxy loxapine, desmethyl loxapine, and loxapine-N-oxide. []

A: Loxapine succinate has been extensively studied in both preclinical and clinical settings. Animal models have been used to assess its neuroleptic potency, demonstrating a correlation between its prolactin-stimulating effects in rats and its antipsychotic potency in humans. [] Numerous clinical trials have demonstrated its efficacy in treating acute and chronic schizophrenia, with comparable effectiveness to other antipsychotic agents like chlorpromazine and trifluoperazine. [, , , , , , , , , , ]

A: While specific resistance mechanisms haven't been extensively studied in the context of loxapine succinate treatment for schizophrenia, a recent study focusing on its antiviral activity against Hepatitis A Virus (HAV) identified mutations in the viral protein 2C that confer resistance. [] These mutations hinder the binding of loxapine to the viral protein, impacting its efficacy. [] Further research is needed to elucidate if similar mechanisms of resistance could arise in the context of schizophrenia treatment.

ANone: While this Q&A focuses on the scientific aspects of loxapine succinate, it is crucial to acknowledge that like all medications, it can cause side effects. Individuals should consult with their healthcare provider for any concerns about potential side effects or risks associated with this medication.

A: Researchers are exploring transdermal delivery of loxapine succinate using permeation enhancers like ginger oil to improve its penetration through the skin. [] This approach aims to enhance patient compliance and potentially reduce side effects associated with oral or intramuscular administration.

ANone: Information about specific biomarkers for predicting loxapine succinate efficacy or monitoring treatment response is limited in the provided research. Further investigation is needed to identify reliable biomarkers.

A: High-performance liquid chromatography (HPLC) [, , ] and gas chromatography (GC) [] coupled with mass spectrometry are commonly employed to determine loxapine succinate concentrations in plasma and urine. These methods offer high sensitivity and specificity for accurate quantification. [, ]

A: While the provided research primarily focuses on the pharmaceutical aspects of loxapine succinate, a recent study identified its impact on the gut microbiome, highlighting the broader ecological implications of drug use. [] This study revealed that entacapone, a drug often co-prescribed with loxapine, disrupts the gut microbiome by sequestering iron. [] This finding underscores the need to evaluate the environmental fate and potential ecological impact of pharmaceuticals like loxapine succinate.

A: Yes, the developed HPLC and LC-MS/MS methods for loxapine determination have been validated according to ICH guidelines, ensuring their accuracy, precision, specificity, linearity, and sensitivity for reliable analysis. [, ]

ANone: As a pharmaceutical product, loxapine succinate production and distribution are subject to rigorous quality control measures to ensure its safety, efficacy, and consistency. These measures adhere to strict regulatory guidelines, although specific details are not provided in the research.

ANone: The provided research primarily focuses on the pharmacological and clinical aspects of loxapine succinate, and specific details regarding these areas are not available. Further research is required to address these aspects.

A: Loxapine succinate was first introduced in the 1970s as an antipsychotic medication. [] Early studies recognized its efficacy in managing symptoms of schizophrenia, with comparable results to established antipsychotics like chlorpromazine. [, , ] Since then, numerous clinical trials and research efforts have further elucidated its efficacy, safety profile, and potential applications.

A: Loxapine succinate research extends beyond traditional pharmacology and psychiatry, demonstrating cross-disciplinary applications. For instance, its recent identification as an inhibitor of Hepatitis A Virus replication highlights its potential in antiviral drug development. [] This discovery resulted from collaborative efforts between virologists and pharmacologists, underscoring the value of interdisciplinary research. Additionally, ongoing research exploring its transdermal delivery utilizing permeation enhancers like ginger oil exemplifies collaboration between pharmaceutical scientists and formulation experts. [] This synergistic approach aims to optimize drug delivery and improve patient outcomes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-hydroxy-2-[4-methoxy-3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1675192.png)